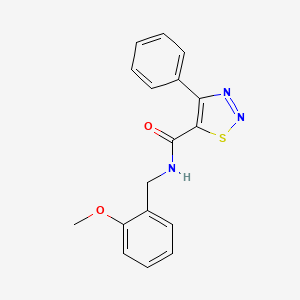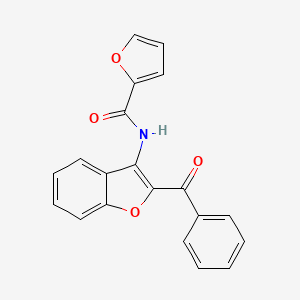![molecular formula C16H16BrN3O2S B15107061 1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole](/img/structure/B15107061.png)
1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole is a complex organic compound that features a benzotriazole core substituted with a sulfonyl group and a brominated phenyl ring
Métodos De Preparación
The synthesis of 1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 4-methyl-2-(propan-2-yl)phenol, undergoes bromination using bromine in the presence of a catalyst to yield 4-bromo-5-methyl-2-(propan-2-yl)phenol.
Sulfonylation: The brominated phenol is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine to form the corresponding sulfonyl derivative.
Cyclization: The sulfonyl derivative is then subjected to cyclization with sodium azide to form the benzotriazole ring, resulting in the final product, this compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Análisis De Reacciones Químicas
1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.
Cycloaddition Reactions: The benzotriazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of 1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole include other benzotriazole derivatives with different substituents on the phenyl ring or the sulfonyl group. These compounds may have similar chemical properties but differ in their biological activity or material applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C16H16BrN3O2S |
|---|---|
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
1-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C16H16BrN3O2S/c1-10(2)12-9-13(17)11(3)8-16(12)23(21,22)20-15-7-5-4-6-14(15)18-19-20/h4-10H,1-3H3 |
Clave InChI |
BYWGMLSLNFBOBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2Z)-3-benzyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B15106998.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15107014.png)
![5-{[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B15107020.png)

![2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B15107033.png)
![N-(2-bromo-4-methylphenyl)-2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15107039.png)
![N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide](/img/structure/B15107051.png)
![N-[(2Z)-3-(2,6-diethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15107052.png)
![N-(3,5-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B15107057.png)
![3-{[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B15107065.png)
![N-[(2Z)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B15107067.png)
![N-[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine](/img/structure/B15107069.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15107072.png)
